molecular formula C24H29N3O3 B13824037 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide CAS No. 485753-19-3

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide

Katalognummer: B13824037
CAS-Nummer: 485753-19-3
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: FCQDFPMTYWGPCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide is a complex organic compound with the molecular formula C24H29N3O3 and a molecular weight of 407.505 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules .

Analyse Chemischer Reaktionen

Types of Reactions

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce amines.

Wissenschaftliche Forschungsanwendungen

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

485753-19-3

Molekularformel

C24H29N3O3

Molekulargewicht

407.5 g/mol

IUPAC-Name

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C24H29N3O3/c1-17(22(28)26-19-13-7-2-3-8-14-19)25-24(30)20-15-9-10-16-21(20)27-23(29)18-11-5-4-6-12-18/h4-6,9-12,15-17,19H,2-3,7-8,13-14H2,1H3,(H,25,30)(H,26,28)(H,27,29)

InChI-Schlüssel

FCQDFPMTYWGPCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.